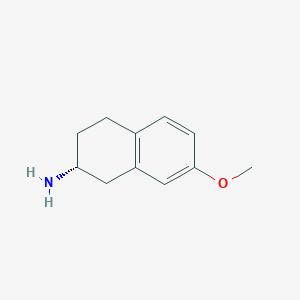

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563624 | |

| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121216-43-1 | |

| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental basic properties of the chiral amine, (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. The content herein is structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior, grounded in established scientific principles and experimental methodologies.

Introduction: A Molecule of Interest in Neurological Drug Discovery

This compound, a derivative of the tetralin scaffold, is a significant chiral building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active agents, particularly those targeting the central nervous system. This compound and its analogues are recognized as key intermediates in the synthesis of novel therapeutic agents for neurological disorders.[1] A thorough understanding of its basic properties, such as its pKa, solubility, and lipophilicity, is paramount for its effective use in drug design, formulation development, and pharmacokinetic studies.

The basicity of the primary amine group is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the core physicochemical characteristics of this compound, providing both predicted data and detailed experimental protocols for their empirical determination.

Physicochemical Properties: A Quantitative Overview

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| pKa (strongest basic) | 9.85 ± 0.10 | Chemicalize |

| Aqueous Solubility (logS) | -2.78 | SwissADME |

| Aqueous Solubility | 1.66 mg/mL | SwissADME |

| Lipophilicity (logP) | 2.15 | VCCLAB |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | SwissADME |

Note: These values are computationally predicted and should be confirmed by experimental determination.

The Amine Moiety: Understanding the Basis of Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine group. The pKa value, a quantitative measure of basicity, is influenced by the electronic effects of the molecular scaffold. The electron-donating methoxy group on the aromatic ring can subtly influence the electron density of the entire molecule, which in turn can affect the basicity of the amine.

The following diagram illustrates the protonation equilibrium of the amine group, which is central to its basic properties.

Caption: Protonation equilibrium of the primary amine.

Experimental Determination of Basic Properties: Self-Validating Protocols

To ensure scientific integrity, the following sections provide detailed, step-by-step protocols for the experimental determination of the key basic properties of this compound. These methodologies are designed to be self-validating, providing a robust framework for researchers.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][3] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region in the titration curve.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of this compound at a concentration of approximately 1 mM. Due to its predicted low aqueous solubility, a co-solvent system (e.g., methanol-water or ethanol-water) may be necessary. Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).

-

Instrumentation: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

-

Titration Setup: Place a known volume of the amine solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl.

-

Titration Procedure: Begin the titration by adding small, precise increments of the HCl solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Aqueous Solubility Determination by HPLC-UV

An HPLC-based method provides a sensitive and accurate means of determining the aqueous solubility of a compound. The principle involves creating a saturated solution of the compound, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

Workflow for HPLC-Based Solubility Assay

Caption: Workflow for aqueous solubility determination by HPLC-UV.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

-

HPLC Analysis:

-

Develop a suitable reversed-phase HPLC method with UV detection at a wavelength where the compound has significant absorbance.

-

Prepare a series of standard solutions of the amine in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered or centrifuged supernatant from the saturated solution and determine its concentration from the calibration curve.

-

Lipophilicity (logP) Determination by Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of the octanol-water partition coefficient (logP).[4] It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Workflow for Shake-Flask logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning. Then, allow the mixture to stand undisturbed until the two phases have completely separated.

-

Phase Sampling: Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases, taking care not to disturb the interface.

-

Concentration Analysis: Determine the concentration of the amine in each phase using a suitable analytical method, such as HPLC-UV, as described in the solubility protocol.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Stability and Handling Considerations

As with many aromatic amines, this compound may be susceptible to oxidation over time, particularly when exposed to air and light. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

For related compounds, such as the hydrochloride salt of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, GHS hazard statements indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the core basic properties of this compound. By presenting predicted physicochemical data alongside robust, self-validating experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. A thorough understanding and empirical determination of the pKa, solubility, and lipophilicity are critical for advancing the development of new chemical entities based on this important molecular scaffold.

References

-

Chemicalize. (n.d.). Calculations. Retrieved January 22, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). ResearchGate. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

-

SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 22, 2026, from [Link]

-

VCCLAB. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | C14H21NO | CID 12741417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | C11H16ClNO | CID 12843125 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-In-Depth-Technical-Guide-to-(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract

This technical guide provides a comprehensive overview of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral amine of significant interest in medicinal chemistry and pharmacology. The document details its chemical and physical properties, outlines a robust synthetic pathway via reductive amination of 7-methoxy-2-tetralone followed by diastereomeric salt resolution, and presents a validated analytical method for determining enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explores its critical applications as a key building block in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. Safety protocols and handling procedures are also discussed to ensure its proper use in a research and development setting. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with this versatile compound.

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[1] These compounds are rigid analogs of phenethylamines, which restricts the conformation of the ethylamine side chain, providing valuable insights into structure-activity relationships at various receptors. This compound, the specific (R)-enantiomer, is a crucial chiral building block. Its stereochemistry is pivotal, as biological systems, being inherently chiral, often exhibit significantly different responses to different enantiomers of a drug.

The methoxy group at the 7-position modulates the electronic properties and metabolic stability of the molecule, influencing its interaction with biological targets. This guide will elucidate the synthesis, characterization, and application of this specific enantiomer, providing the technical detail necessary for its effective utilization in a laboratory setting.

Chemical and Physical Properties

Proper identification and understanding of the physicochemical properties of a compound are foundational to its application. The key identifiers and properties for this compound are summarized below. Note that CAS numbers can vary for the free base, its salts, and different enantiomers. The CAS number for the corresponding (S)-enantiomer is 121216-42-0.[2]

| Property | Value | Source |

| Chemical Name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | IUPAC |

| Synonyms | (R)-7-Methoxy-2-aminotetralin, (R)-2-Amino-7-methoxytetralin | - |

| CAS Number | 121251-89-6 ((R)-mandelate salt) | [3] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.25 g/mol | [2] |

| Appearance | Typically an off-white to pale yellow solid or oil | - |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | General Chemical Knowledge |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and stereochemical fidelity. The most common and industrially scalable approach involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis Pathway: Reductive Amination and Chiral Resolution

The synthesis begins with the commercially available precursor, 7-Methoxy-2-tetralone (CAS: 4133-34-0). The ketone is converted to the racemic amine via reductive amination, which is then resolved into its constituent enantiomers.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chiral Resolution

This protocol describes the resolution of the racemic amine using (L)-tartaric acid. The key principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[]

-

Dissolution: Dissolve 1 mole-equivalent of racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in warm ethanol.

-

Salt Formation: In a separate vessel, dissolve 0.5 mole-equivalents of (L)-tartaric acid in warm ethanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric excess in the first crop of crystals.

-

Precipitation: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol. This solid is enriched in the (R)-amine-(L)-tartrate salt. The filtrate is enriched in the (S)-amine-(L)-tartrate salt.

-

Recrystallization (Self-Validation): To achieve high enantiomeric purity (>99% e.e.), the isolated solid should be recrystallized one or more times from fresh ethanol. The enantiomeric excess of the salt should be checked by Chiral HPLC after each crystallization until the desired purity is reached.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a 2M sodium hydroxide solution until the pH is >12. Extract the liberated (R)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Product: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity, purity, and particularly the enantiomeric excess (e.e.) of the final product is critical. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used for structural confirmation, Chiral HPLC is the gold standard for determining enantiomeric purity.[5][6]

Analytical Workflow

The quality control process ensures that the final product meets the required specifications for identity, chemical purity, and enantiomeric purity before it can be used in further research or development.

Caption: Analytical workflow for determining enantiomeric purity via Chiral HPLC.

Protocol: Chiral HPLC Method for Enantiomeric Purity

This method provides a robust procedure for separating the (R)- and (S)-enantiomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for this class of compounds.

-

HPLC System: Standard HPLC with UV detector.

-

Column: Chiral stationary phase, e.g., Lux® Cellulose-1 or Chiralpak® AD-H.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine). A typical starting ratio is 90:10 (Hexane:Isopropanol). Causality Note: The non-polar hexane is the weak solvent, while the polar isopropanol modifies retention. The diethylamine is crucial as it acts as a competitor for active sites on the silica surface, preventing peak tailing and improving peak shape for the basic amine analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 275 nm.

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.

-

Injection Volume: 10 µL.

System Suitability (Self-Validation): Before analyzing samples, inject a 1:1 racemic mixture of the compound. The analytical method is considered valid for use only if the resolution between the two enantiomer peaks is greater than 1.5.

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Applications in Research and Drug Development

This compound is not typically an end-product drug but rather a highly valuable intermediate. Its rigid structure and defined stereochemistry make it an ideal starting point for synthesizing more complex molecules with specific pharmacological profiles.

-

Dopaminergic and Serotonergic Agents: The 2-aminotetralin core is a well-established pharmacophore for dopamine and serotonin receptors.[7] Derivatives are investigated for the treatment of Parkinson's disease, depression, and other CNS disorders. The specific stereochemistry of the (R)-enantiomer can confer selectivity for certain receptor subtypes.

-

Monoamine Releasing Agents: As a structural relative of amphetamine, this compound and its derivatives can act as monoamine releasing agents, increasing synaptic levels of dopamine, norepinephrine, and serotonin.[1][8] This makes them templates for developing treatments for ADHD or as research tools to study neurotransmitter systems.

-

Precursor for Other APIs: It serves as a key starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[2] Its primary amine handle allows for a wide range of chemical modifications (e.g., alkylation, acylation) to build molecular complexity and fine-tune pharmacological activity.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All personnel must adhere to strict safety protocols when handling this and any chemical compound.

-

Hazard Identification: Based on data for related aminotetralin compounds, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Nitrile gloves

-

Chemical safety goggles

-

A properly fitted lab coat

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound stands out as a stereochemically defined and versatile intermediate for drug discovery and development. Its synthesis, while requiring a critical chiral resolution step, is well-established and scalable. The analytical methods for its characterization, particularly Chiral HPLC, are robust and reliable, ensuring that material of high enantiomeric purity can be produced and verified. Its utility as a scaffold for neurologically active compounds ensures its continued relevance in the field of medicinal chemistry. This guide provides the foundational technical knowledge for scientists to confidently and safely incorporate this valuable building block into their research endeavors.

References

-

PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 2-Aminotetralin. Retrieved from [Link]

-

Lipka, E., et al. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Chromatographia, 58(9), 665-670. Available from: [Link]

-

Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. Retrieved from [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. Retrieved from [Link]

-

Lee, S., et al. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. PMC - NIH. Retrieved from [Link]

-

LookChem. (n.d.). 2-AMINO-7-METHOXYTETRALIN HCL. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Institute. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Entactogen. Retrieved from [Link]

-

Ferreira, A. C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Retrieved from [Link]

-

Lipka, E., et al. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

Santoro, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Retrieved from [Link]

-

Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC. Retrieved from [Link]

Sources

- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Entactogen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Synthesis, Characterization, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral aminotetralin derivative, is a molecule of significant interest in medicinal chemistry and pharmacology. Its rigid bicyclic structure serves as a valuable scaffold for the design of ligands targeting various receptors, most notably dopamine receptors. This technical guide provides a comprehensive overview of its chemical synthesis, detailed analytical characterization, and an in-depth look at its pharmacological properties, with a focus on its interaction with dopamine receptor subtypes. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound possesses a tetrahydronaphthalene core with a methoxy group at the 7-position and an amine group at the 2-position. The stereochemistry at the C-2 position is of the (R)-configuration, which is crucial for its specific biological activity.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| CAS Number | 14750914-8 |

| Appearance | Typically a solid or oil |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. The hydrochloride salt is generally water-soluble. |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring with methoxy group C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; O1 [pos="-1.74,1!", label="O"]; C_Me [pos="-2.61,0.5!", label="CH₃"]; H1[pos="-1.3, -0.8!", label="H"]; H2[pos="0, -1.5!", label="H"]; H3[pos="1.3, -0.8!", label="H"];

// Fused aliphatic ring C7 [pos="1.74,0!", label="C"]; C8 [pos="1.74,-1!", label="CH₂"]; C9 [pos="0.87,-1.5!", label="CH₂"]; C10 [pos="0, -2!", label="CH"]; N1 [pos="-0.87,-2.5!", label="NH₂"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C2 -- O1 [label=""]; O1 -- C_Me [label=""]; C3 -- H1[style=invis]; C4 -- H2[style=invis]; C5 -- H3[style=invis];

C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C10 -- C9 [style=invis]; C10 -- N1 [style=invis];

// Aromaticity node [shape=point, width=0.1, height=0.1, label=""]; p1 [pos="-0.29,0.16!", label=""]; p2 [pos="0.29,0.16!", label=""]; p3 [pos="0, -0.2!", label=""]; p1 -- p2 -- p3 -- p1 [style=invis]; }

Figure 1: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of the racemic mixture of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is typically achieved starting from 2,7-dimethoxynaphthalene[1]. The subsequent isolation of the desired (R)-enantiomer is then accomplished through chiral resolution.

Part 1: Synthesis of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

A common synthetic route involves the following key steps, starting from the commercially available 2,7-dimethoxynaphthalene.

Figure 2: General synthetic workflow for racemic 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Step-by-Step Methodology:

-

Birch Reduction of 2,7-Dimethoxynaphthalene: The starting material, 2,7-dimethoxynaphthalene, is subjected to a Birch reduction using sodium metal in a mixture of an alcohol (e.g., ethanol or isopropanol) and liquid ammonia to yield 7-methoxy-2-tetralone[1]. This step selectively reduces one of the aromatic rings. The choice of alcohol can influence the regioselectivity of the reduction.

-

Oximation of 7-Methoxy-2-tetralone: The resulting ketone, 7-methoxy-2-tetralone, is then converted to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in an alcoholic solvent[1]. The formation of the oxime is a crucial step for the subsequent introduction of the amine group.

-

Reduction of the Oxime to the Primary Amine: The final step in the synthesis of the racemic amine is the reduction of the oxime. This can be accomplished through various methods, with catalytic hydrogenation being a common choice. The oxime is hydrogenated over a catalyst such as Raney nickel or palladium on carbon in an alcoholic solvent, often under a hydrogen atmosphere[1]. This reduction yields the racemic mixture of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Part 2: Chiral Resolution of the Racemic Amine

To isolate the pharmacologically active (R)-enantiomer, a chiral resolution of the racemic amine is necessary. The most common and industrially scalable method is through the formation of diastereomeric salts using a chiral acid.

Sources

An In-Depth Technical Guide to the Predicted Mechanism of Action of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative. While direct pharmacological data for this specific enantiomer is limited in publicly accessible literature, its structural similarity to a well-studied class of psychoactive compounds allows for a predictive analysis of its mechanism of action. This guide synthesizes information from structurally related aminotetralins to propose a likely pharmacological profile for this compound, focusing on its anticipated interactions with dopaminergic and serotonergic systems. We will explore the predicted molecular targets, the probable downstream signaling cascades, and outline robust experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds.

Introduction: The Aminotetralin Scaffold

The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity at monoamine receptors. These molecules, including derivatives with varying substitutions on the aromatic ring and the amine, have been explored for their potential as agonists, antagonists, and releasing agents at dopamine and serotonin receptors. The stereochemistry at the 2-position of the tetralin ring is a critical determinant of pharmacological activity, often leading to distinct receptor affinities and functional effects between enantiomers.

This compound, hereafter referred to as (R)-7-MeO-T2A, is a specific enantiomer of a methoxy-substituted aminotetralin. The presence of the methoxy group at the 7-position is anticipated to modulate its receptor interaction profile compared to its hydroxylated or unsubstituted counterparts.

Predicted Molecular Targets and Functional Activity

Based on the extensive literature on analogous 2-aminotetralin derivatives, the primary molecular targets for (R)-7-MeO-T2A are predicted to be within the dopaminergic and serotonergic systems.

Dopaminergic System Interactions

Structurally related compounds, such as 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), are known to be potent dopamine D2 and D3 receptor agonists[1]. Furthermore, studies on other aminotetralin analogs have demonstrated that dopaminergic activity can be stereoselective[2]. It is therefore highly probable that (R)-7-MeO-T2A interacts with dopamine receptors. The nature of this interaction (agonist vs. antagonist) remains to be empirically determined.

Serotonergic System Interactions

The 2-aminotetralin scaffold is also a common feature in ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic 5-HT1A receptor agonist[1]. Given the structural similarities, (R)-7-MeO-T2A is likely to exhibit affinity for serotonin receptors. The methoxy substitution at the 7-position may confer a distinct selectivity profile compared to other analogs.

Predicted Receptor Affinity Profile

The following table summarizes the predicted receptor targets for (R)-7-MeO-T2A, with the understanding that these are hypotheses pending experimental validation.

| Predicted Target | Predicted Functional Activity | Rationale based on Structural Analogs |

| Dopamine D2 Receptor | Agonist/Partial Agonist | The 2-aminotetralin core is a known D2 agonist pharmacophore. |

| Dopamine D3 Receptor | Agonist/Partial Agonist | High affinity for D3 receptors is common among 2-aminotetralins like 7-OH-DPAT[1]. |

| Serotonin 5-HT1A Receptor | Agonist/Partial Agonist | The aminotetralin structure is a key feature of many 5-HT1A agonists[1]. |

| Serotonin 5-HT2A Receptor | Agonist/Antagonist | Interaction with 5-HT2A receptors is plausible, contributing to potential psychedelic or antipsychotic-like effects. |

Postulated Downstream Signaling Pathways

Assuming (R)-7-MeO-T2A acts as an agonist at D2 and 5-HT1A receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), the following downstream signaling cascade is anticipated.

Upon agonist binding, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

Figure 1: Predicted Gi/o-coupled signaling pathway for (R)-7-MeO-T2A.

Recommended Experimental Workflows for Mechanism of Action Elucidation

To empirically determine the mechanism of action of (R)-7-MeO-T2A, a systematic pharmacological evaluation is necessary. The following experimental workflows are recommended.

Radioligand Binding Assays

This is a foundational step to determine the affinity of (R)-7-MeO-T2A for a panel of receptors, particularly dopaminergic and serotonergic subtypes.

Protocol:

-

Prepare cell membrane homogenates expressing the receptor of interest.

-

Incubate the membranes with a known radioligand for the target receptor at a fixed concentration.

-

Add increasing concentrations of (R)-7-MeO-T2A to compete with the radioligand for binding.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the inhibition constant (Ki) from the concentration-response curves.

Figure 2: Workflow for Radioligand Binding Assays.

Functional Assays

Functional assays are crucial to determine whether (R)-7-MeO-T2A acts as an agonist, antagonist, or inverse agonist at its target receptors.

Example Protocol (cAMP Assay for Gi/o-coupled receptors):

-

Culture cells expressing the Gi/o-coupled receptor of interest (e.g., D2 or 5-HT1A).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Add increasing concentrations of (R)-7-MeO-T2A.

-

Incubate for a specified period.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

Figure 3: Workflow for a cAMP-based Functional Assay.

Conclusion

While the precise mechanism of action of this compound awaits empirical elucidation, a strong predictive case can be made for its activity as a modulator of dopamine and serotonin receptors, likely acting as an agonist at Gi/o-coupled D2-like and 5-HT1A receptors. The provided experimental workflows offer a clear path for the validation of these hypotheses. Further research into this and related compounds will undoubtedly contribute to a deeper understanding of the structure-activity relationships of aminotetralins and may lead to the development of novel therapeutics for neurological and psychiatric disorders.

References

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.

- Millan, M. J., Maiofiss, L., Cussac, D., Audinot, V., Boutin, J. A., & Newman-Tancredi, A. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 303(2), 791–804.

- Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor. Journal of Pharmacology and Experimental Therapeutics, 303(2), 805–814.

- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264–270.

- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Serotonin-dopamine receptor ligands for the treatment of schizophrenia. Current medicinal chemistry, 18(31), 4813–4834.

Sources

- 1. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral amine of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway with detailed experimental considerations, outline modern analytical techniques for its characterization, and discuss its applications as a pivotal structural motif in the creation of novel therapeutics.

Core Physicochemical Properties

This compound, also known as (R)-2-Amino-7-methoxytetralin, is a chiral primary amine built upon a tetralin scaffold. The presence of both a stereocenter and a methoxy-substituted aromatic ring makes it a valuable and versatile building block for creating complex molecular architectures with specific biological activities. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 177.25 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| CAS Number | 121216-43-1 | [2] |

| Appearance | Not specified (typically an oil or low-melting solid) | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis of this compound: A Representative Protocol

The synthesis of enantiomerically pure amines like this compound is a critical step in the development of chiral drugs. A common and effective strategy is the asymmetric reductive amination of a prochiral ketone, in this case, 7-methoxy-2-tetralone. This method allows for the direct installation of the amine functionality with control over the stereochemistry.

The following protocol is a representative, field-proven methodology adapted from established principles of asymmetric synthesis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthetic Workflow Overview

Caption: Asymmetric reductive amination workflow.

Step-by-Step Experimental Protocol

Step 1: Formation of the Chiral Imine Intermediate

-

Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 7-methoxy-2-tetralone (1.0 eq) in toluene. Add (R)-(+)-α-methylbenzylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Reflux the mixture for 4-6 hours, collecting the water that is formed.

-

Causality: The reaction of the ketone with a chiral amine forms a chiral imine (or more accurately, an enamine which tautomerizes to the imine). The use of a chiral auxiliary like (R)-(+)-α-methylbenzylamine is crucial as it introduces the element of stereocontrol. The removal of water drives the equilibrium towards the formation of the imine, ensuring a high conversion rate.

Step 2: Stereoselective Reduction

-

Procedure: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The crude imine is then dissolved in methanol and cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.

-

Causality: The hydride reagent (NaBH₄) attacks the imine carbon. Due to the steric hindrance imposed by the chiral auxiliary, the hydride preferentially attacks from one face of the imine, leading to the formation of one diastereomer in excess. The choice of reducing agent and solvent can significantly impact the diastereoselectivity of this step.

Step 3: Deprotection via Hydrogenolysis

-

Procedure: The reaction mixture is quenched with water and the methanol is removed in vacuo. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting diastereomeric amine adduct is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously for 24 hours.

-

Causality: The palladium-catalyzed hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary, which can then be removed. This step liberates the desired primary amine while leaving the newly formed stereocenter intact. This is a clean and efficient method for deprotection that often results in high yields.

Step 4: Purification

-

Procedure: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

-

Causality: Chromatographic purification is necessary to remove any remaining starting materials, by-products, and the cleaved chiral auxiliary, ensuring the final product is of high purity for subsequent applications.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a panel of analytical techniques must be employed. Each technique provides a piece of the puzzle, and together they form a self-validating system of quality control.

Analytical Workflow

Caption: Analytical workflow for product validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the aromatic, methoxy, and aliphatic protons, with specific splitting patterns and integrations that correspond to the expected structure. The carbon NMR will confirm the number and type of carbon atoms present.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition (C₁₁H₁₅NO). Predicted mass-to-charge ratios for various adducts can be found in public databases.[3]

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (or enantiomeric excess, e.e.) of the final product, chiral HPLC is the gold standard. By using a chiral stationary phase, the two enantiomers ((R) and (S)) can be separated and their relative peak areas quantified to calculate the e.e.

Applications in Drug Development

The 2-aminotetralin scaffold is a well-established pharmacophore that interacts with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters.[4][5] Consequently, this compound serves as a crucial intermediate in the synthesis of novel drug candidates.

-

Dopamine and Serotonin Receptor Ligands: Derivatives of 2-aminotetralin are known to act as agonists or antagonists at dopamine and serotonin receptors.[6] For example, the drug Rotigotine, used in the treatment of Parkinson's disease, is a dopamine receptor agonist that shares a structural relationship with this class of compounds.[7] The specific stereochemistry and substitution pattern on the aromatic ring, such as the 7-methoxy group, are critical for modulating receptor affinity and selectivity.

-

Kinase Inhibitors: The (S)-enantiomer has been utilized as an intermediate in the synthesis of potent and orally bioavailable tetrahydronaphthalene-based Raf kinase inhibitors.[1] This highlights the importance of this scaffold in developing targeted cancer therapies.

-

Neurological and Psychiatric Disorders: Due to their ability to modulate key neurotransmitter systems, compounds derived from this amine are continuously being explored for the treatment of a range of central nervous system (CNS) disorders.

Conceptual Relationship in Drug Discovery

Caption: Role in the drug discovery pipeline.

Conclusion

This compound is more than just a chemical compound; it is a key enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile chemical handles allow for its incorporation into complex molecules designed to interact with specific biological targets. A thorough understanding of its synthesis and analytical characterization is paramount to ensuring the quality and reproducibility of the downstream drug discovery and development efforts. As research into novel therapeutics for CNS disorders and oncology continues, the demand for high-purity chiral building blocks like this one will undoubtedly remain strong.

References

-

DOx - Wikipedia. [Link]

- Method of Preparing (S)

-

(S)-7-Methoxy-2-aminotetralin - Pharmaffiliates. [Link]

-

(S)-7-Methoxy-2-aminotetralin - Pharmaffiliates. [Link]

-

Monoamine releasing agent - Wikipedia. [Link]

-

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChem. [Link]

-

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChemLite. [Link]

-

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine - PubChem. [Link]

-

A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. [Link]

-

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChem. [Link]

-

2-Aminotetralin - PubChem. [Link]

-

(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - Matrix Fine Chemicals. [Link]

-

2-Aminotetralin | C10H13N - PubChem. [Link]

-

(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - Matrix Fine Chemicals. [Link]

-

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - PubChemLite. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE | CAS 121216-43-1 [matrix-fine-chemicals.com]

- 3. PubChemLite - 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DOx - Wikipedia [en.wikipedia.org]

- 7. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral scaffold of significant interest in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the synthetic strategies, analytical characterization, and the neuropharmacological relevance of this compound and its derivatives, grounded in established scientific principles.

Introduction: The Significance of the 2-Aminotetralin Scaffold

The 2-aminotetralin framework is a privileged structure in neuropharmacology, serving as the foundation for numerous compounds targeting monoamine neurotransmitter systems. These rigid analogues of phenylethylamines provide valuable tools for probing the structure-activity relationships of dopaminergic and serotonergic receptors.[1] The strategic placement of substituents on the aromatic ring and the amine functionality allows for the fine-tuning of receptor affinity and functional activity. This compound, with its specific stereochemistry and methoxy substitution, is a key intermediate and pharmacophore for developing selective ligands for various G-protein coupled receptors (GPCRs). Its unique structure is instrumental in the exploration of novel therapeutics for neurological and psychiatric disorders.[2]

Physicochemical Properties

Precise characterization of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for the free base of this compound is not extensively documented in publicly available literature, data for its precursor and related salts provide valuable reference points.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 7-Methoxy-2-tetralone (Precursor) | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (Enantiomer) |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₂O₂ | C₁₁H₁₅NO |

| Molecular Weight | 177.25 g/mol | 176.21 g/mol | 177.25 g/mol [3] |

| Appearance | Likely an oil or low-melting solid | Solid | Not specified |

| Boiling Point | Not available | 124-126 °C at 1.5 mmHg | Not available |

| Melting Point | Not available | Not specified | Not available |

| Density | Not available | 1.13 g/mL at 25 °C | Not available |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Not specified | Not specified |

| pKa | Predicted to be in the range of 9.5 - 10.5 for the protonated amine, typical for a primary amine of this type. | Not applicable | Predicted to be similar to the (R)-enantiomer. |

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure 2-aminotetralins is a critical challenge in medicinal chemistry. The primary route to this compound involves the asymmetric reduction of the corresponding ketone precursor, 7-methoxy-2-tetralone.

Synthesis of the Precursor: 7-Methoxy-2-tetralone

7-Methoxy-2-tetralone serves as the key starting material. Its synthesis is well-established and can be achieved through various methods, often starting from commercially available materials.

Asymmetric Synthesis of this compound

Achieving the desired (R)-stereochemistry at the C2 position is paramount for targeted pharmacological activity. Two primary strategies are employed:

-

Asymmetric Reductive Amination: This is a highly efficient one-pot method that directly converts the ketone to the chiral amine. This process typically utilizes a chiral catalyst, often a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent. The choice of catalyst is crucial for achieving high enantioselectivity.

-

Chiral Resolution: This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Diagram 1: General Synthetic Pathways

Caption: Synthetic routes to this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the tetralin ring. The chemical shifts and coupling patterns of the benzylic protons and the proton at the chiral center (C2) are particularly diagnostic.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the methoxy group, and the aliphatic carbons will have characteristic shifts. A table of predicted chemical shifts for a similar structure is provided for reference.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. Separation is achieved using a chiral stationary phase that interacts differently with the two enantiomers.

Pharmacological Profile: A Focus on Neuromodulation

This compound and its derivatives are primarily investigated for their ability to modulate dopaminergic and serotonergic systems. The specific stereochemistry and substitution pattern of this compound are expected to confer a unique receptor interaction profile.

Dopaminergic Activity

Many 2-aminotetralin derivatives are known to possess affinity for dopamine receptors, particularly the D2 and D3 subtypes.[5] The (R)-enantiomer's specific binding affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would determine its potential as a therapeutic agent for conditions like Parkinson's disease or schizophrenia.

Serotonergic Activity

The 2-aminotetralin scaffold is also a key feature of ligands for various serotonin (5-HT) receptors.[1] Of particular interest is the potential for interaction with 5-HT₁A and 5-HT₇ receptors, which are implicated in mood regulation and cognitive function.[2][6] The affinity and functional profile of this compound at these receptors would be crucial in evaluating its potential as an antidepressant or anxiolytic.

Diagram 2: Potential Neuromodulatory Targets

Caption: Potential interactions with key neurotransmitter receptors.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Based on data for similar aminotetralin compounds, potential hazards may include skin and eye irritation.[5][7]

Conclusion and Future Directions

This compound represents a valuable building block in the design of novel neuropharmacological agents. Its rigid structure and specific stereochemistry provide a platform for developing selective ligands for dopamine and serotonin receptors. Further research is warranted to fully elucidate its pharmacological profile, including comprehensive receptor binding and functional assays. The development of robust and scalable enantioselective synthetic routes will be crucial for advancing this and related compounds into preclinical and clinical development for the treatment of a range of central nervous system disorders.

References

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.

-

PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

Wikipedia. (2023). Entactogen. In Wikipedia. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. Retrieved from [Link]

- Degnan, A. P., & Meyers, A. I. (2000). Enantioselective Synthesis of Rigid 2-Aminotetralins. Utility of Silicon as an Oxygen and Nitrogen Surrogate in the Tandem Addition Reaction. The Journal of Organic Chemistry, 65(11), 3503–3512.

- Dhir, A., Malik, S., Kessar, S. V., Singh, K. N., & Kulkarni, S. K. (2011). Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. European Neuropsychopharmacology, 21(9), 705–714.

- Weinstock, J., Hieble, J. P., & Wilson, J. W. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(2), 154–158.

- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Tortorella, V. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684–700.

- Meyers, A. I., & Degnan, A. P. (2000). Enantioselective Synthesis of Rigid 2-Aminotetralins. Utility of Silicon as an Oxygen and Nitrogen Surrogate in the Tandem Addition Reaction. The Journal of Organic Chemistry, 65(11), 3503-3512.

- Cannon, J. G., Perez, J. A., Pease, J. P., Long, J. P., Rusterholz, D. B., Flynn, J. R., & Costall, B. (1980). Comparison of biological effects of N-alkylated congeners of beta-phenylethylamine, 2-aminoindan, and 2-aminotetralin. Journal of Medicinal Chemistry, 23(7), 745–749.

-

ResearchGate. (n.d.). Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinity of 5-HT 1A and 5-HT 7 serotonergic drugs. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | C14H21NO | CID 10082172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine solubility data

An In-Depth Technical Guide to the Solubility Characterization of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine for Drug Development

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation strategy, and the reliability of in-vitro screening assays. This compound is a key chiral intermediate recognized for its utility in the synthesis of bioactive molecules and novel therapeutic agents.[1][2] Despite its importance, publicly available, quantitative solubility data for this specific compound is scarce. This guide provides a comprehensive framework for researchers and drug development professionals to robustly characterize the aqueous solubility of this compound. We will delve into the core principles of pH-dependent solubility for amine-containing structures, present field-proven, step-by-step protocols for both thermodynamic and kinetic solubility determination, and offer insights into the causal logic behind critical experimental choices. The methodologies outlined herein are designed to generate high-quality, reliable data essential for informed decision-making throughout the drug development pipeline.

Introduction: The Imperative of Solubility in Pharmaceutical Science

An API must be in a dissolved state to be absorbed from the gastrointestinal tract and exert its therapeutic effect. Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic oral bioavailability, which can terminate the progression of otherwise promising candidates.[3] Insufficient solubility can also compromise the quality of data from in-vitro biological assays, masking a compound's true potency or introducing artifacts.[3] Therefore, a thorough understanding and quantitative measurement of a compound's solubility profile is not merely a data point but a critical prerequisite for successful lead optimization, formulation design, and ultimately, clinical success.

This compound serves as a valuable building block in medicinal chemistry.[1] This guide establishes the necessary experimental framework to define its solubility, a critical physicochemical parameter for any derivative compounds being considered for development.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure dictates its physical properties. A preliminary analysis of this compound provides a strong hypothesis for its solubility behavior.

Compound Identity

| Property | Value | Source |

| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | [4] |

| CAS Number | 121216-43-1 | [4] |

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.25 g/mol | [2][4] |

| Structure | A tetralin core with a methoxy group at position 7 and an amine group at the chiral center of position 2. |

The Structural Basis of pH-Dependent Solubility

The structure of this compound contains two key features governing its solubility:

-

A Lipophilic Core: The tetrahydronaphthalene ring system is largely non-polar, which tends to favor low aqueous solubility.

-

A Basic Amine Group: The primary amine (-NH₂) is a weak base. This is the most critical feature for understanding its aqueous solubility.

As a weak base, the amine group can accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺). This ionization process is governed by the solution's pH. According to Le Châtelier's principle, in an acidic environment (high H⁺ concentration), the equilibrium will shift towards the formation of the protonated, ionized species. This cationic form is significantly more polar than the neutral free base, leading to a dramatic increase in its solubility in water.[5][6][7] Conversely, in a neutral or basic environment, the compound will predominantly exist as the less soluble, neutral free base. This relationship is fundamental to predicting its behavior in the physiological pH range of 1.2 to 6.8.[8]

Caption: pH-dependent equilibrium of the amine group.

Experimental Protocols for Solubility Determination

To accurately quantify solubility, standardized and validated methods are essential. Two primary types of solubility assays are employed in the pharmaceutical industry: thermodynamic and kinetic.

The Rationale: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (also known as equilibrium solubility) represents the true saturation point of a compound in a solvent after equilibrium has been reached between the dissolved and solid states. The "shake-flask" method is the gold-standard for this measurement.[9][10] It is resource-intensive but provides the most accurate and relevant data for late-stage development, formulation, and biopharmaceutics classification.[11][12]

-

Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is introduced into an aqueous buffer.[11][12] It is not a true equilibrium measurement but is valued in early discovery for its high throughput, low compound consumption, and ability to quickly flag compounds that may have solubility liabilities.[13]

Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This protocol is designed to provide definitive solubility data across a physiologically relevant pH range.

Expertise & Causality: The core principle is to ensure a true equilibrium is reached. An excess of solid compound is used to guarantee that the solution becomes saturated, and a prolonged incubation time (e.g., 24 hours) allows the dissolution rate to plateau.[9][10] Temperature is controlled at 37 °C to mimic physiological conditions.[8]

Step-by-Step Methodology:

-

Preparation of pH Buffers: Prepare a series of pharmaceutically relevant buffers, such as:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzymes)

-

A minimum of three replicate determinations at each pH is recommended.[8]

-

-

Compound Addition: Weigh an amount of solid this compound into a glass vial that is known to be in excess of its expected solubility (e.g., 1-2 mg per 1 mL of buffer).

-

Self-Validation Check: The presence of undissolved solid material at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[9]

-

-

Equilibration: Add the appropriate buffer to each vial. Seal the vials and place them in an orbital shaker or on a vial roller system in an incubator set to 37 ± 1 °C. Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step.

-

Method: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes). Carefully collect the supernatant, avoiding any disturbance of the solid pellet.

-

Alternative: Filtration using a low-binding filter (e.g., PVDF). Causality Note: Filtration can be a source of error due to potential adsorption of the compound onto the filter membrane. This risk is highest for low-solubility compounds.[10]

-

-

Sample Preparation & Quantification:

-

Prepare a calibration curve by making serial dilutions of a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Dilute the collected supernatant samples with the same solvent to bring them into the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[3][11]

-

-

Data Calculation: Using the calibration curve, determine the concentration of the compound in the diluted samples. Multiply by the dilution factor to calculate the final solubility in the original buffer, typically reported in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is optimized for rapid screening during early lead identification and optimization.

Expertise & Causality: The challenge with poorly soluble compounds is their slow dissolution rate. This method bypasses that kinetic barrier by starting with the compound already in solution (DMSO).[12] The assay then determines the point at which the compound crashes out of the aqueous solution, giving a rapid, albeit less precise, measure of solubility. The percentage of DMSO is kept low (typically ≤2%) as it can act as a co-solvent and artificially inflate the measured solubility.[11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer). Mix well.

-

Incubation: Incubate the plate at room temperature or 37 °C for a shorter period, typically 1 to 2 hours.[11][13]

-

Detection and Quantification:

-

Nephelometry (Turbidity): The most common high-throughput method. A plate reader measures the light scattering caused by the formation of precipitate. The concentration at which scattering appears is the kinetic solubility limit.

-

Filtration/Quantification: Alternatively, the contents of the wells can be filtered through a 96-well filter plate, and the concentration of the soluble compound in the filtrate is determined by HPLC-UV or LC-MS/MS, similar to the thermodynamic method.[14]

-

Data Presentation and Interpretation

Clear presentation of solubility data is crucial for project teams.

Tabulating Solubility Data

Quantitative results should be summarized in a clear, concise table.

| pH of Buffer | Method | Incubation Temp. (°C) | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD |

| 1.2 | Thermodynamic | 37 | Experimental Value | Calculated Value |

| 4.5 | Thermodynamic | 37 | Experimental Value | Calculated Value |

| 6.8 | Thermodynamic | 37 | Experimental Value | Calculated Value |

| 7.4 | Kinetic | 37 | Experimental Value | Calculated Value |

Interpreting the pH-Solubility Profile

For this compound, the expected result is a pH-solubility profile characteristic of a weak base: high solubility at the acidic pH of 1.2, which decreases as the pH increases towards 6.8. This profile provides critical insights:

-

High solubility at pH 1.2: Suggests the compound will readily dissolve in the stomach.

-

Lower solubility at pH 6.8: Indicates that the compound may be prone to precipitation as it transitions from the stomach to the small intestine, a phenomenon that could limit absorption. This information is vital for selecting appropriate formulation strategies, such as salt formation or enabling technologies, to maintain solubility throughout the gastrointestinal tract.

Conclusion

While specific solubility values for this compound are not readily found in public literature, its chemical structure as a primary amine provides a clear, testable hypothesis of pH-dependent solubility. For drug development professionals, relying on prediction is insufficient. The robust, validated experimental protocols detailed in this guide—particularly the gold-standard shake-flask thermodynamic solubility method—provide a reliable pathway to generate the essential data required for confident decision-making. A comprehensive pH-solubility profile is a foundational dataset that directly impacts candidate selection, formulation development, and the overall probability of creating a safe and effective oral medicine.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]

-

PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). pH and Solubility. YouTube. Retrieved from [Link]

-

Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-